molecular formula C7H12O B14613239 4-Methylhexa-2,4-dien-1-ol CAS No. 57258-51-2

4-Methylhexa-2,4-dien-1-ol

Cat. No.: B14613239
CAS No.: 57258-51-2
M. Wt: 112.17 g/mol
InChI Key: WGDNYTTYAVSARF-UHFFFAOYSA-N
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Description

4-Methylhexa-2,4-dien-1-ol is an organic compound with the molecular formula C7H12O. It is a type of diene alcohol, characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is also known by its synonym, 4-Methyl-sorbinol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhexa-2,4-dien-1-ol can be synthesized through various methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . Another method includes the deprotonation of 3-methylpenta-1,4-diene with butyllithium (BuLi), followed by alkylation with paraformaldehyde and metal counterion exchange to promote an oxy-anion accelerated [1,3]-sigmatropic shift .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Methylhexa-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of 4-methylhexa-2,4-dienal.

    Reduction: Formation of 4-methylhexanol.

    Substitution: Formation of 4-methylhexa-2,4-dienyl chloride.

Scientific Research Applications

4-Methylhexa-2,4-dien-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylhexa-2,4-dien-1-ol involves its participation in various chemical reactions. In Diels-Alder reactions, it acts as a diene, reacting with dienophiles to form cyclic adducts . The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

4-Methylhexa-2,4-dien-1-ol can be compared with other similar compounds, such as:

Properties

CAS No.

57258-51-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methylhexa-2,4-dien-1-ol

InChI

InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3-5,8H,6H2,1-2H3

InChI Key

WGDNYTTYAVSARF-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=CCO

Origin of Product

United States

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